(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Comprehensive Technical Guide to its Structure Elucidation
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: A Comprehensive Technical Guide to its Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, a valuable chiral building block in pharmaceutical synthesis. The guide outlines the key spectroscopic and analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a plausible enantioselective synthetic approach are presented. Furthermore, this document explores the potential biological relevance of this compound, focusing on its interaction with the β-adrenergic signaling pathway, a common target for tetrahydroisoquinoline derivatives.
Introduction
(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a heterocyclic organic compound with the chemical formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .[1][2][3] Its structure features a tetrahydroisoquinoline core with a hydroxymethyl group at the chiral center on position 3. The "R" designation specifies the stereochemistry at this chiral center. This compound and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the tetrahydroisoquinoline scaffold in a wide range of biologically active molecules and natural products.[4] Tetrahydroisoquinoline derivatives have been shown to exhibit a variety of pharmacological activities, including acting as agonists or antagonists for beta-adrenergic receptors.
This guide aims to provide a comprehensive resource for researchers on the structural identification and characterization of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 180-182 °C | [2] |
| Boiling Point | 307.9 °C | [2] |
| CAS Number | 62855-02-1 |
Spectroscopic Data for Structure Elucidation
The definitive structure of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is established through a combination of spectroscopic methods. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 7.10 - 7.25 | m | - | 4H | Aromatic-H |
| ~ 4.10 | s | - | 2H | Ar-CH₂-N |
| ~ 3.70 | dd | ~11.0, 4.0 | 1H | -CH₂-OH (diastereo.) |
| ~ 3.60 | dd | ~11.0, 6.0 | 1H | -CH₂-OH (diastereo.) |
| ~ 3.20 | m | - | 1H | H-3 |
| ~ 2.90 | dd | ~16.0, 5.0 | 1H | H-4 (equatorial) |
| ~ 2.75 | dd | ~16.0, 8.0 | 1H | H-4 (axial) |
| ~ 2.50 (broad s) | s | - | 2H | -NH, -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 134.5 | Aromatic C (quat.) |
| ~ 133.0 | Aromatic C (quat.) |
| ~ 129.0 | Aromatic CH |
| ~ 126.5 | Aromatic CH |
| ~ 126.0 | Aromatic CH |
| ~ 125.5 | Aromatic CH |
| ~ 65.0 | -CH₂-OH |
| ~ 55.0 | C-3 |
| ~ 47.0 | C-1 |
| ~ 35.0 | C-4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Broad, Strong | O-H stretch (alcohol) |
| 3200 - 3300 | Broad, Medium | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | C-H stretch (aromatic) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1580 - 1610 | Medium | C=C stretch (aromatic) |
| 1450 - 1500 | Medium | C=C stretch (aromatic) |
| 1000 - 1100 | Strong | C-O stretch (primary alcohol) |
| 740 - 770 | Strong | C-H bend (ortho-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Fragmentation Data
| m/z Value | Interpretation |
| 163 | [M]⁺, Molecular ion |
| 162 | [M-H]⁺ |
| 132 | [M - CH₂OH]⁺, Loss of the hydroxymethyl group |
| 130 | [M - H - H₂O]⁺ |
| 104 | Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring |
| 91 | Tropylium ion, [C₇H₇]⁺ |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Enantioselective Synthesis
An enantioselective synthesis is required to obtain the desired (R)-enantiomer. One plausible approach involves the Pictet-Spengler reaction of a chiral starting material.
Experimental Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Protocol:
-
Pictet-Spengler Reaction: To a solution of D-phenylalaninol (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add a formaldehyde source (e.g., paraformaldehyde, 1.1 equivalents) and a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid or BF₃·OEt₂).
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
NMR Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1 mg) with dry potassium bromide (approx. 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile sample or Electrospray Ionization (ESI) for a solution. For GC-MS analysis, dissolve the sample in a volatile solvent and inject it into the gas chromatograph.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 163) as the precursor ion and acquire the product ion spectrum to study its fragmentation.
Biological Context: Interaction with the β-Adrenergic Signaling Pathway
The tetrahydroisoquinoline scaffold is a key pharmacophore in many compounds that interact with G-protein coupled receptors (GPCRs), including β-adrenergic receptors. These receptors play a crucial role in regulating various physiological processes, including heart rate, bronchodilation, and metabolism. The interaction of (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol with β-adrenergic receptors could lead to either agonistic or antagonistic effects, modulating the downstream signaling cascade.
β-Adrenergic Signaling Pathway
References
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety as potent, selective human beta3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
